5-(Tert-butylsulfanyl)pyridine-2-carbonitrile
Overview
Description
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1423031-55-3 . It has a molecular weight of 192.28 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of 5-(Tert-butylsulfanyl)pyridine-2-carbonitrile is C10H12N2S . The InChI code for this compound is 1S/C10H12N2S/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 .Scientific Research Applications
Synthesis and Characterization
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile has been a subject of interest in the synthesis and characterization of novel organic compounds. For example, the compound has been used in the development of fluorinated pyrrolo[2,3-b]pyridine nucleosides, aiming to synthesize adenosine deaminase and inosine 5'-monophosphate dehydrogenase inhibitors. The synthesis involved reactions with fluorinated 1,3-bielectrophiles and an efficient approach to fluorinated pyrrolo[2,3-b]pyridines was achieved. The tert-butyl protecting group was effectively removed, which was then followed by direct glycosylation of the products (Iaroshenko et al., 2009).
Photophysical and Photochemical Properties
The compound has also been utilized in the study of zinc tetrapyrazinoporphyrazines, where it acted as a substituent. These macrocycles were synthesized by the statistical condensation of precursors, resulting in zinc tetrapyrazinoporphyrazines with varying numbers of pyridin-2-yl and tert-butylsulfanyl substituents. The study characterized these compounds and examined their photophysical and photochemical properties, revealing insights into their Q-band and B-band positions and singlet oxygen quantum yields (Zimcik et al., 2009).
Facile Synthesis Techniques
Additionally, efforts have been made in the facile synthesis of fluorinated pyrrolo[2,3-b]pyridines, where 5-(Tert-butylsulfanyl)pyridine-2-carbonitrile plays a crucial role. The synthesis process was noted for its efficiency and convenience, with the successful cleavage of the tert-butyl protecting group being a notable step in the synthesis of the targeted fluorinated pyrrolo[2,3-b]pyridines (Groth et al., 2009).
properties
IUPAC Name |
5-tert-butylsulfanylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIYTFVFXCIHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219497 | |
Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile | |
CAS RN |
1423031-55-3 | |
Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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